molecular formula C12H10N4O3 B14872287 (E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one

(E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one

Cat. No.: B14872287
M. Wt: 258.23 g/mol
InChI Key: YSSCZGXOIUNMLG-MKMNVTDBSA-N
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Description

(E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core linked to a benzo[d][1,3]dioxole moiety through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one typically involves the condensation of 2-hydrazinylpyrimidin-4(3H)-one with benzo[d][1,3]dioxole-5-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where the hydrazone can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one involves its interaction with cellular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    (E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)quinolin-4(3H)-one: Similar structure but with a quinolinone core, which may confer different properties.

Uniqueness

The (E)-configuration of (E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one is a key feature that distinguishes it from similar compounds. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H10N4O3/c17-11-3-4-13-12(15-11)16-14-6-8-1-2-9-10(5-8)19-7-18-9/h1-6H,7H2,(H2,13,15,16,17)/b14-6+

InChI Key

YSSCZGXOIUNMLG-MKMNVTDBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC=CC(=O)N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=CC(=O)N3

Origin of Product

United States

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